

# Physical and chemical properties of (E)-icos-9-ene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 9-Eicosene, (E)-

Cat. No.: B116446

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## An In-depth Technical Guide to (E)-icos-9-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, purification, and known biological interactions of (E)-icos-9-ene. The information is intended for professionals in research and development who require detailed technical data on this long-chain monounsaturated alkene.

## Compound Identification and Properties

(E)-icos-9-ene is a 20-carbon long-chain alkene with a single double bond between carbon 9 and 10, existing in the trans (E) configuration.<sup>[1]</sup> It is a lipophilic molecule found in various natural sources, including certain plants and microorganisms.<sup>[1]</sup>

## Identifiers and Descriptors

The following table summarizes the key identifiers for (E)-icos-9-ene.

Identifier	Value	Source
IUPAC Name	(E)-icos-9-ene	PubChem[2]
CAS Number	42448-90-8	Smolecule[3]
Molecular Formula	C <sub>20</sub> H <sub>40</sub>	PubChem[2]
Molecular Weight	280.5 g/mol	PubChem[2]
Canonical SMILES	CCCCCCCCCC/C=C/CCCCCC CCC	PubChem[2]
InChI	InChI=1S/C20H40/c1-3-5-7-9- 11-13-15-17-19-20-18-16-14- 12-10-8-6-4-2/h17,19H,3- 16,18,20H2,1-2H3/b19-17+	PubChem[2]
InChIKey	UVLKUUBSZXVVDZ- HTXNQAPBSA-N	PubChem[2]
Synonyms	9-Eicosene, (E)-; (9E)-9- Icosene; Icos-9-ene	PubChem[2]

## Physical and Chemical Properties

Quantitative physical and chemical property data for (E)-icos-9-ene are primarily based on computational models. Experimental data is limited but includes the Kovats Retention Index, a key parameter in gas chromatography.

Property	Value	Unit	Type	Source
Normal Melting Point (T <sub>fus</sub> )	310.08	K	Computed	Cheméo[4]
Normal Boiling Point (T <sub>boil</sub> )	661.16	K	Computed	Cheméo[4]
XLogP3-AA	10.1	Computed	PubChem[2]	
Topological Polar Surface Area	0	Å <sup>2</sup>	Computed	PlantaeDB[5]
Rotatable Bond Count	16	Computed	PlantaeDB[5]	
Kovats Retention Index	1914	Experimental	NIST[6]	

## Spectroscopic Data (Expected)

While specific spectra for (E)-icos-9-ene are not readily available in public databases, the expected spectroscopic characteristics can be inferred from its structure.

Spectroscopy	Expected Characteristics
<sup>1</sup> H NMR	The protons on the double bond (-CH=CH-) are expected to appear as a multiplet around 5.4 ppm. A key feature for confirming the (E)-configuration would be a large coupling constant (J), typically in the range of 12–18 Hz, for these vinylic protons. <sup>[1]</sup> The allylic protons (-CH <sub>2</sub> -CH=) would likely appear around 2.0 ppm, with the remaining aliphatic methylene protons forming a broad signal around 1.2-1.4 ppm, and the terminal methyl protons appearing as a triplet around 0.9 ppm.
<sup>13</sup> C NMR	The carbons of the double bond (C9 and C10) are expected to have chemical shifts in the olefinic region, approximately 130-131 ppm. The signals for the numerous sp <sup>3</sup> hybridized carbons in the long alkyl chains would appear in the upfield region of the spectrum (approx. 14-33 ppm).
Infrared (IR)	The key diagnostic peak would be the C=C stretching vibration, which for a trans-alkene is typically weak and found around 1665-1675 cm <sup>-1</sup> . A more prominent and useful peak is the C-H out-of-plane bending vibration for the trans C-H bonds, which should appear as a strong band around 960-975 cm <sup>-1</sup> .
Mass Spectrometry (MS)	In a GC-MS analysis, (E)-icos-9-ene would show a molecular ion peak (M <sup>+</sup> ) at m/z = 280.5. The fragmentation pattern would be characterized by a series of losses of alkyl fragments, leading to clusters of peaks separated by 14 mass units (CH <sub>2</sub> ).

## Experimental Protocols

The synthesis of (E)-icos-9-ene can be achieved through several established organic chemistry methodologies. The following protocols are adapted from general procedures for long-chain alkene synthesis.

## Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for forming the double bond at a specific location with good stereocontrol, favoring the (E)-isomer when using non-stabilized ylides under salt-free conditions or specific stabilized ylides. To synthesize (E)-icos-9-ene, the reaction would involve undecyltriphenylphosphonium bromide and nonanal.

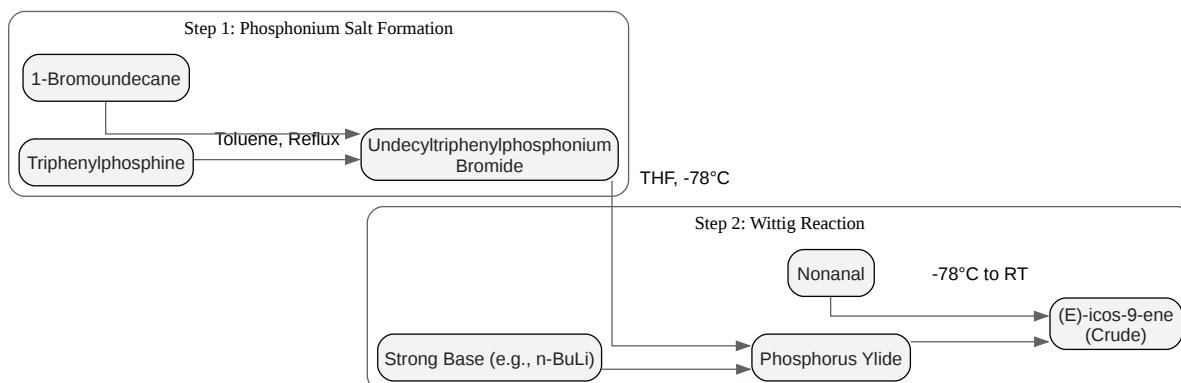
### Step 1: Preparation of Undecyltriphenylphosphonium Bromide

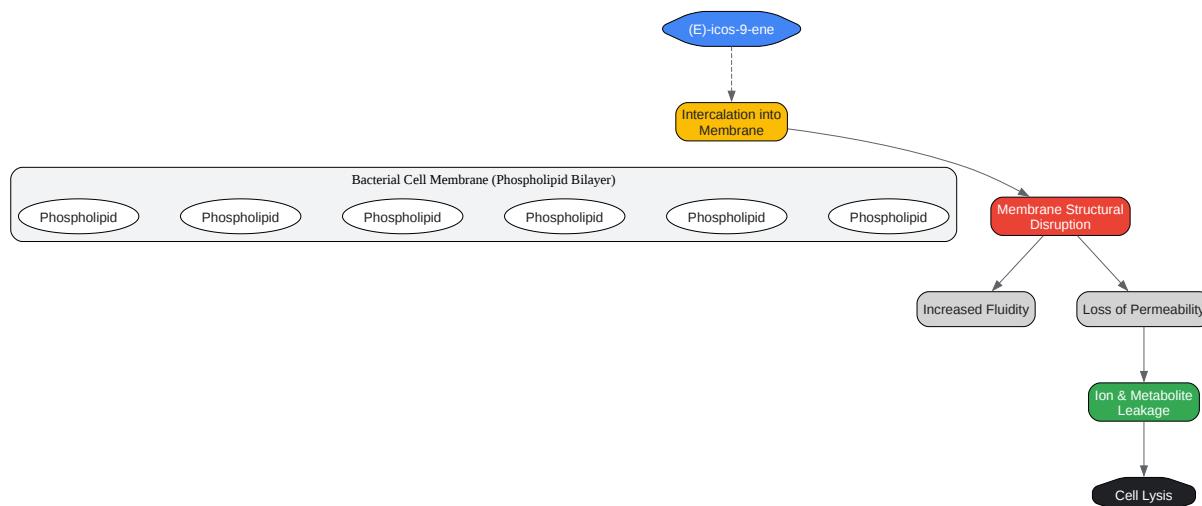
- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.
- Add 1-bromoundecane to the solution.
- Heat the reaction mixture to reflux and maintain for 24 hours, during which a white precipitate of the phosphonium salt will form.
- Cool the mixture to room temperature, followed by further cooling in an ice bath.
- Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

### Step 2: Ylide Formation and Reaction with Nonanal

- Suspend the dried undecyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension to -78 °C using a dry ice/acetone bath.
- Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS), to the suspension. The formation of the ylide is indicated by the appearance of a deep orange or red color.
- Stir the mixture at -78 °C for 1 hour.

- Add a solution of nonanal in anhydrous THF dropwise to the ylide solution at -78 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.





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## References

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)